Chemical structure analysis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol
Chemical structure analysis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol
An In-depth Technical Guide to the Synthesis and Structural Elucidation of 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol
Abstract
This guide provides a comprehensive technical overview of the chemical synthesis and detailed structural analysis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol, a compound of interest in medicinal chemistry and materials science due to its unique combination of a chiral alcohol, a fluorinated aromatic ring, and a methoxy group. We present a robust synthetic protocol via Grignard reaction, followed by a multi-technique approach for rigorous structural verification. This document is intended for researchers, scientists, and drug development professionals, offering not just methodologies, but also the underlying scientific rationale for key experimental choices, ensuring both accuracy and reproducibility.
Introduction and Rationale
Fluorinated aromatic compounds are of significant interest in pharmaceutical development, often enhancing metabolic stability, binding affinity, and membrane permeability of drug candidates. The title compound, 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol, incorporates a fluorine atom and a methoxy group on a phenyl ring, which are known to modulate electronic properties and metabolic pathways. The secondary alcohol introduces a chiral center, making stereoselective synthesis and analysis critical for potential applications. This guide details a logical and validated workflow for its preparation and complete structural characterization.
Proposed Synthesis Pathway: Grignard Reaction
The most direct and reliable method for synthesizing the target secondary alcohol is the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde. The causality for this choice rests on its high yield, functional group tolerance (with appropriate protection), and the straightforward formation of the desired carbon-carbon bond.
The proposed two-step synthesis begins with the formation of a Grignard reagent from 2-bromo-4-fluoro-1-methoxybenzene, followed by its reaction with butanal.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
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Grignard Reagent Preparation:
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To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).
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Add a small crystal of iodine to initiate the reaction.
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Add a solution of 2-bromo-4-fluoro-1-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel. Maintain a gentle reflux. The disappearance of the magnesium and formation of a cloudy grey solution indicates reagent formation.
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Reaction with Aldehyde:
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Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
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Add a solution of butanal (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
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Workup and Purification:
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Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[1]
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Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.
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Structural Analysis Workflow
A multi-faceted analytical approach is essential for unambiguous structure confirmation. The workflow integrates spectroscopic techniques that provide complementary information about the molecule's connectivity, functional groups, and molecular weight.
Caption: Integrated workflow for structural elucidation.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The analysis is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.[2]
Protocol: FTIR-ATR Data Acquisition
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Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
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Place a small drop of the purified liquid sample directly onto the ATR crystal.
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Acquire the sample spectrum over a range of 4000-650 cm⁻¹, co-adding 32 scans to ensure a high signal-to-noise ratio.
Predicted Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3400 (broad) | O-H stretch | Alcohol (-OH) | The broadness is due to hydrogen bonding, a hallmark of alcohols.[3] |
| ~3050-3000 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the phenyl ring. |
| ~2960-2870 | C-H stretch | Aliphatic C-H | From the butyl side chain (-CH₃, -CH₂).[2] |
| ~1500 & ~1600 | C=C stretch | Aromatic Ring | Two bands are typical for the phenyl ring skeleton. |
| ~1250 | C-O stretch | Aryl Ether (Ar-O-CH₃) | Strong absorption characteristic of the C-O bond adjacent to the aromatic ring. |
| ~1100 | C-O stretch | Alcohol (R-CH-OH) | Corresponds to the C-O bond of the secondary alcohol. |
| ~1050 | C-F stretch | Fluoroaromatic | A strong band indicating the presence of the carbon-fluorine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.[4] We will utilize ¹H NMR for proton environment and coupling, ¹³C NMR for the carbon skeleton, and 2D NMR (COSY) to establish proton-proton correlations.
Protocol: NMR Sample Preparation and Acquisition [5]
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Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H, ¹³C, DEPT-135, and ¹H-¹H COSY spectra on a 400 MHz (or higher) spectrometer.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |
| ~7.0-7.2 | m | 2H | Ar-H | Aromatic protons, complex splitting due to H-H and H-F coupling. |
| ~6.8-6.9 | m | 1H | Ar-H | Aromatic proton, complex splitting. |
| ~4.8-4.9 | t | 1H | -CH (OH)- | Triplet due to coupling with the adjacent CH₂ group (J ≈ 6.5 Hz). Benzylic and deshielded by the -OH group. |
| 3.85 | s | 3H | -OCH ₃ | Singlet, characteristic of a methoxy group. |
| ~2.5 (broad) | s | 1H | -OH | A broad singlet for the alcohol proton; position is concentration-dependent. |
| ~1.6-1.8 | m | 2H | -CH(OH)-CH ₂- | Multiplet, adjacent to the chiral center and another CH₂ group. |
| ~1.3-1.5 | m | 2H | -CH₂-CH ₂-CH₃ | Multiplet, standard aliphatic region. |
| ~0.9 | t | 3H | -CH₂-CH ₃ | Triplet (J ≈ 7.2 Hz) from coupling to the adjacent CH₂ group. |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 (d) | C -F | Aromatic carbon directly bonded to fluorine; shows a large C-F coupling constant. |
| ~150 (d) | C -OCH₃ | Aromatic carbon bonded to the methoxy group; shows a smaller C-F coupling. |
| ~130 (d) | C -CH(OH) | Quaternary aromatic carbon; shows a small C-F coupling. |
| ~115-120 (d) | Ar-C H | Aromatic CH carbons, shifts and coupling influenced by F and OCH₃ substituents. |
| ~70 | -C H(OH)- | Carbon bearing the hydroxyl group, deshielded. |
| 55.6 | -OC H₃ | Typical shift for a methoxy carbon. |
| ~39 | -CH(OH)-C H₂- | Aliphatic carbon adjacent to the alcohol. |
| ~19 | -CH₂-C H₂-CH₃ | Aliphatic carbon. |
| ~14 | -C H₃ | Terminal methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
Protocol: ESI-MS Analysis
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Prepare a dilute solution (~10 µg/mL) of the sample in methanol.
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Infuse the solution directly into the ESI source of a mass spectrometer.
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Acquire the spectrum in positive ion mode.
Predicted Data & Interpretation The molecular formula is C₁₁H₁₅FO₂. The exact mass is 200.1056 g/mol .
| m/z Value | Ion | Rationale |
| 201.1134 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight. |
| 183.1028 | [M+H - H₂O]⁺ | A common fragmentation pathway for alcohols is the loss of water (18 Da).[6] |
| 141.0502 | [C₈H₈FO]⁺ | Result of α-cleavage (benzylic cleavage), breaking the bond between the alcohol carbon and the butyl chain, a very stable fragment.[7] |
Conclusion
The structural elucidation of 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol can be confidently achieved through a synergistic combination of synthesis via Grignard reaction and analysis by IR, NMR, and MS. The protocols and predicted data outlined in this guide provide a self-validating framework for researchers. Each analytical technique provides a piece of the structural puzzle, and together they form an unambiguous confirmation of the target molecule's identity, purity, and connectivity. This rigorous approach is fundamental to advancing the compound towards its potential applications in drug discovery and materials science.
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